pyridin-2-ylmethyl ((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate
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Overview
Description
The compound "pyridin-2-ylmethyl ((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate" is a complex molecule that features a pyridine and pyrazole core structure, which are common motifs in heterocyclic chemistry. These structures are often found in compounds with various biological activities and are of interest in the development of new pharmaceuticals and materials.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, including coupling and cyclization methods. For instance, the preparation of 1,8-di(pyrid-2'-yl)carbazoles was achieved through Stille-type coupling and palladium-catalyzed cyclization . Similarly, the synthesis of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids involved characterization by NMR and IR spectral studies . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
X-ray crystallography is a common technique used to confirm the molecular structure of synthesized compounds. For example, the structure of a cyclic imide product was fully characterized by NMR and X-ray crystallography . The orientation of substituents and the potential for intramolecular interactions, such as hydrogen bonding, can significantly influence the properties of the molecule .
Chemical Reactions Analysis
The reactivity of heterocyclic compounds can be influenced by the nature of the substituents and the reaction conditions. For instance, the cyclization of 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl)acetic acids was found to be sensitive to the reagents used and the acidity of the reaction medium . The functionalization reactions of pyrazole derivatives with diamines have also been explored, leading to different products depending on the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are often studied through spectroscopic methods, such as IR, NMR, and UV-Vis. These techniques can provide insights into the electronic structure and photophysical properties of the compounds . The introduction of specific functional groups can lead to changes in properties like solubility, stability, and reactivity, which are crucial for the potential application of these molecules in various fields.
Mechanism of Action
Target of Action
The primary target of this compound is collagen prolyl 4-hydroxylases . These enzymes play a crucial role in the formation of stable collagen molecules, which are essential for the structural integrity of various tissues. By targeting these enzymes, the compound can influence the production and organization of collagen in the body .
Mode of Action
The compound interacts with its targets by inhibiting the activity of collagen prolyl 4-hydroxylases . This inhibition results in a decrease in the production of collagen, thereby affecting the fibrotic processes in the body .
Biochemical Pathways
The compound affects the collagen synthesis pathway . By inhibiting collagen prolyl 4-hydroxylases, it disrupts the normal formation of collagen molecules . This leads to a decrease in collagen production and accumulation, which can have downstream effects on various fibrotic diseases where excessive collagen deposition is a key pathological feature .
Pharmacokinetics
The effectiveness of the compound against its target suggests that it possesses suitable pharmacokinetic properties for reaching its target in vivo .
Result of Action
The molecular and cellular effects of the compound’s action involve a reduction in collagen expression and the content of hydroxyproline in cell culture medium in vitro . This indicates that the compound effectively inhibits collagen synthesis at the molecular level, leading to observable changes at the cellular level .
Action Environment
Safety and Hazards
Future Directions
properties
IUPAC Name |
pyridin-2-ylmethyl N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-22-11-15(10-21-22)14-6-13(7-18-9-14)8-20-17(23)24-12-16-4-2-3-5-19-16/h2-7,9-11H,8,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPGARPVQDELRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)OCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
pyridin-2-ylmethyl ((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate |
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